

Application Notes & Protocol: Purification of Acetovanillone by Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetovanillone

Cat. No.: B370764

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Acetovanillone** (4'-hydroxy-3'-methoxyacetophenone) is a naturally occurring organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It exhibits anti-inflammatory and antioxidant properties, primarily through its role as a selective inhibitor of NADPH oxidase.[1][2] For its effective use in research and development, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3][4][5] This method relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[4] By dissolving the impure solid in a suitable hot solvent and then allowing it to cool, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[6][7]

This document provides a detailed protocol for the purification of **acetovanillone** using the recrystallization method.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **acetovanillone** is presented below. This data is critical for handling the compound and for selecting an appropriate recrystallization solvent.

Property	Value	Reference(s)
Chemical Name	4'-Hydroxy-3'-methoxyacetophenone	[8][9][10][11]
Synonyms	Apocynin, Acetoguaiacone	[1][8][11]
CAS Number	498-02-2	[1][9][12]
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.17 g/mol	[1][10]
Appearance	White to off-white, or yellowish to brown crystalline solid/powder.	[1][2][13]
Melting Point	112-116 °C	[1][12]
Boiling Point	295-300 °C at 760 mmHg	[1][12]
Solubility	Soluble in hot water, ethanol, acetone, benzene, diethyl ether, and chloroform.[2][11][12][14] Practically insoluble in petroleum ether.[11] Limited solubility in cold water.[2]	[2][11][12][14]
Hazard Statements	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10]	[8][10]
Precautionary Statements	Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling.	

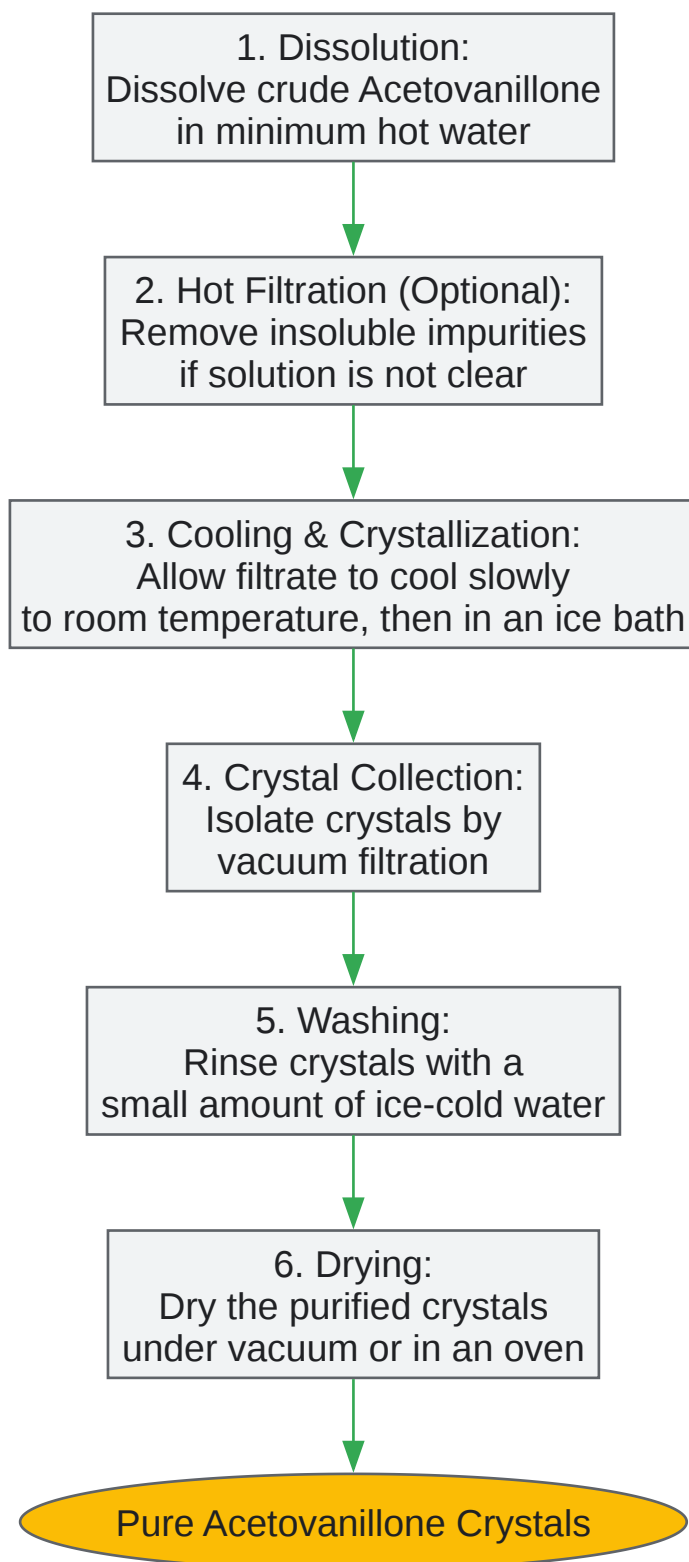
Experimental Protocol: Recrystallization of Acetovanillone

This protocol details the purification of crude **acetovanillone** using a single-solvent recrystallization method with water. Water is a suitable solvent as **acetovanillone**'s solubility is significantly higher in hot water than in cold water.[\[2\]](#)[\[12\]](#)[\[13\]](#)

Materials and Equipment:

- Crude **Acetovanillone**
- Deionized Water
- Erlenmeyer flasks (250 mL and 100 mL)
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Graduated cylinders
- Buchner funnel and flask
- Filter paper
- Glass stirring rod
- Spatula
- Ice bath
- Drying oven or vacuum desiccator

Workflow Diagram:



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Caption: Experimental workflow for the purification of **Acetovanillone**.

Procedure:

- **Dissolution of Crude Acetovanillone:** a. Place approximately 5.0 g of crude **acetovanillone** into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. b. In a separate 100 mL Erlenmeyer flask, heat approximately 150 mL of deionized water to boiling on a hot plate. c. Add a small portion of the hot water (e.g., 50 mL) to the flask containing the **acetovanillone**. d. Heat the mixture on the hot plate with stirring. Continue to add small portions of hot water until all the **acetovanillone** has just dissolved.^[4] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.^[5]
- **Removal of Insoluble Impurities (Hot Filtration - Optional):** a. If the hot solution contains visible insoluble impurities (e.g., dust, solid particles), perform a hot gravity filtration. b. Place a short-stemmed funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask. c. Heat the receiving flask with a small amount of boiling solvent to keep the funnel warm and prevent premature crystallization. d. Carefully and quickly pour the hot **acetovanillone** solution through the fluted filter paper. e. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.
- **Crystallization:** a. Remove the flask containing the clear filtrate from the heat source and cover it with a watch glass. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.^{[5][7]} c. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
- **Collection of Crystals:** a. Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes. b. Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal with the funnel.^[6] c. Turn on the vacuum source and pour the cold crystal slurry into the center of the Buchner funnel. d. Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.
- **Washing the Crystals:** a. With the vacuum still applied, wash the crystals on the filter paper with a small portion (e.g., 5-10 mL) of ice-cold deionized water.^[15] This helps to remove any soluble impurities adhering to the crystal surfaces. b. Be brief with the washing, as excessive washing can dissolve some of the product, reducing the overall yield.

- **Drying the Purified Crystals:** a. Continue to draw air through the Buchner funnel for 15-20 minutes to partially dry the crystals. b. Transfer the purified crystals from the filter paper to a pre-weighed watch glass. c. Dry the crystals to a constant weight, either in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a vacuum desiccator.
- **Characterization:** a. Weigh the final, dried product to calculate the percentage yield. b. Determine the melting point of the purified **acetovanillone**. A sharp melting point close to the literature value (112-116 °C) is an indicator of high purity.

Hypothetical Data Presentation

The following table illustrates how quantitative data from the purification process should be recorded and presented.

Parameter	Value
Mass of Crude Acetovanillone	5.00 g
Mass of Watch Glass	45.15 g
Mass of Watch Glass + Dry Crystals	49.40 g
Mass of Purified Acetovanillone	4.25 g
Recovery Yield (%)	85.0%
Melting Point Range (Observed)	114-116 °C
Melting Point Range (Literature)	112-116 °C

Calculation for Recovery Yield: (Mass of Purified **Acetovanillone** / Mass of Crude **Acetovanillone**) x 100%

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